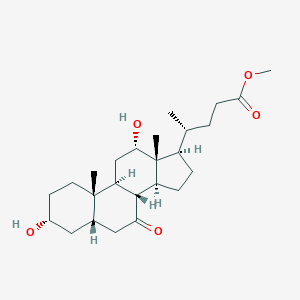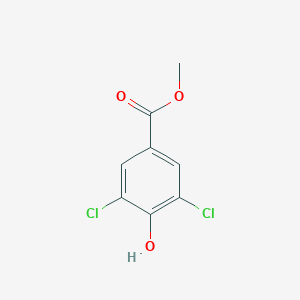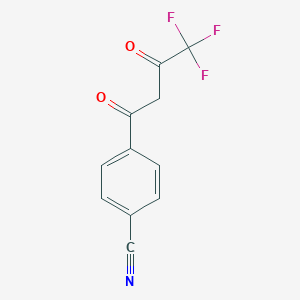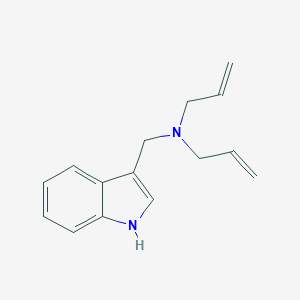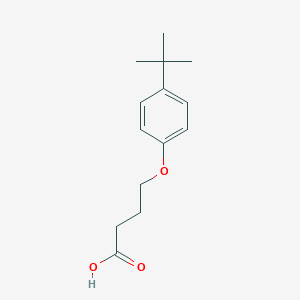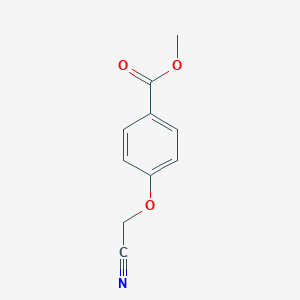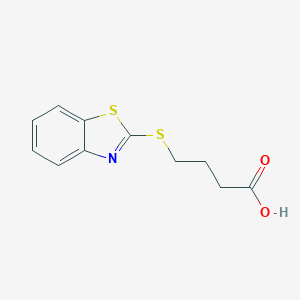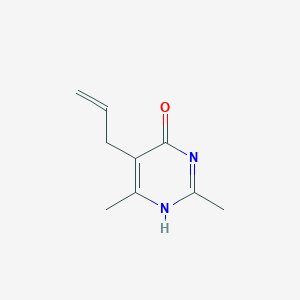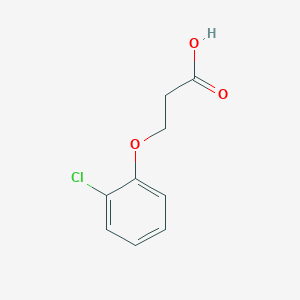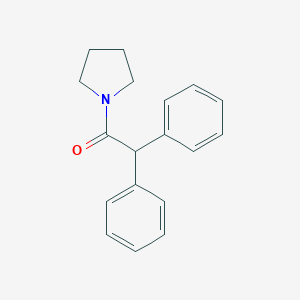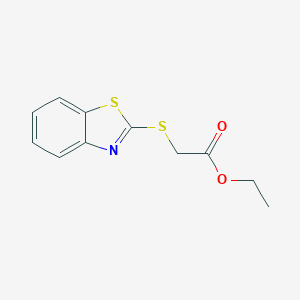
2-(1,3-苯并噻唑-2-基硫代)乙酸乙酯
描述
Ethyl 2-(1,3-benzothiazol-2-ylsulfanyl)acetate is an organic compound that belongs to the class of benzothiazoles. Benzothiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in their structure.
科学研究应用
Ethyl 2-(1,3-benzothiazol-2-ylsulfanyl)acetate has several applications in scientific research:
Medicinal Chemistry: It is explored for its potential anticonvulsant and antimicrobial properties.
Biological Research: The compound is used in the study of enzyme inhibition and receptor binding, particularly in the context of neurological disorders.
Industrial Applications: It is used as an intermediate in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
作用机制
Target of Action
Ethyl 2-(1,3-benzothiazol-2-ylsulfanyl)acetate is a compound that has been evaluated for its anticonvulsant activity . The primary targets of this compound are epilepsy molecular targets such as GABA (A) alpha-1 , glutamate , GABA (A) delta receptors , and Na/H exchanger . These targets play a crucial role in the regulation of neuronal excitability and the propagation of action potentials, which are key factors in the onset of seizures.
Mode of Action
The compound interacts with its targets by binding to them, thereby modulating their activity . This interaction can result in changes in the electrical activity of neurons, potentially reducing the likelihood of seizure onset.
Biochemical Pathways
The biochemical pathways affected by Ethyl 2-(1,3-benzothiazol-2-ylsulfanyl)acetate are those involved in neuronal signaling and excitability. By modulating the activity of key receptors and transporters, the compound can influence the flow of ions across neuronal membranes, which in turn can affect the propagation of action potentials along neuronal pathways .
Pharmacokinetics
A computational study was carried out for the calculation of the pharmacophore pattern and prediction of pharmacokinetic properties . The impact of these properties on the compound’s bioavailability and therapeutic efficacy would be an important area for future research.
Result of Action
The most active compound of the series, 2-(1,3-benzothiazol-2-ylsulfanyl)-N0-[4-(4-bromophenoxy)benzylidene] acetohydrazide BT 15, showed 75% protection (3/4, 1.0 h) and 50% protection (2/4, 0.5 h) at a dose of 100 mg/kg in mice . This suggests that the compound’s action can result in a significant reduction in seizure activity.
生化分析
Biochemical Properties
It has been found to exhibit good binding properties with epilepsy molecular targets such as GABA (A) alpha-1, glutamate, GABA (A) delta receptors and Na/H exchanger .
Cellular Effects
Preliminary studies suggest that it may have potential anticonvulsant activity .
Molecular Mechanism
It is believed to interact with various molecular targets associated with epilepsy, suggesting a potential role in modulating neuronal activity .
Dosage Effects in Animal Models
The dosage effects of Ethyl 2-(1,3-benzothiazol-2-ylsulfanyl)acetate in animal models have not been extensively studied. One study reported that a compound in the same series showed 75% protection at a dose of 100 mg/kg in mice .
准备方法
Synthetic Routes and Reaction Conditions
Ethyl 2-(1,3-benzothiazol-2-ylsulfanyl)acetate can be synthesized through a multi-step process. One common method involves the reaction of 2-mercaptobenzothiazole with ethyl bromoacetate in the presence of a base such as potassium carbonate. The reaction typically takes place in an organic solvent like acetone or dimethylformamide at elevated temperatures .
Industrial Production Methods
In an industrial setting, the synthesis of Ethyl 2-(1,3-benzothiazol-2-ylsulfanyl)acetate may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and optimized reaction conditions can help in scaling up the production while maintaining product purity and consistency .
化学反应分析
Types of Reactions
Ethyl 2-(1,3-benzothiazol-2-ylsulfanyl)acetate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction reactions can convert the compound into its corresponding thiol derivative using reducing agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the ester group, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Various nucleophiles like amines, alcohols, and thiols.
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Thiol derivatives.
Substitution: Various substituted benzothiazole derivatives.
相似化合物的比较
Similar Compounds
2-(1,3-Benzothiazol-2-ylsulfanyl)acetohydrazide: This compound shares a similar benzothiazole core and exhibits anticonvulsant activity.
Ethyl (benzothiazol-2-ylsulfonyl)acetate:
Uniqueness
Ethyl 2-(1,3-benzothiazol-2-ylsulfanyl)acetate is unique due to its specific ester functional group, which allows for further chemical modifications. This versatility makes it a valuable intermediate in the synthesis of various bioactive compounds .
属性
IUPAC Name |
ethyl 2-(1,3-benzothiazol-2-ylsulfanyl)acetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11NO2S2/c1-2-14-10(13)7-15-11-12-8-5-3-4-6-9(8)16-11/h3-6H,2,7H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OOZLAJJSFPATME-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CSC1=NC2=CC=CC=C2S1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11NO2S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10214015 | |
| Record name | Benzothiazolethiol, 2-ethoxycarbonylmethyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10214015 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
253.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
24044-88-0, 64036-42-6 | |
| Record name | Acetic acid, (2-benzothiazolylthio)-, ethyl ester | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0024044880 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Benzothiazolethiol, 2-ethoxycarbonylmethyl- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0064036426 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Benzothiazolethiol, 2-ethoxycarbonylmethyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10214015 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


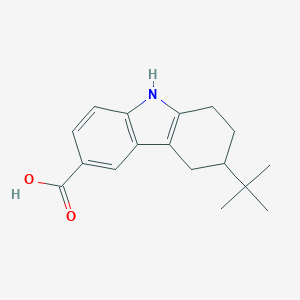

![1-[2-(3,4-Dimethoxyphenyl)ethyl]-5-oxopyrrolidine-3-carboxylic acid](/img/structure/B181855.png)
